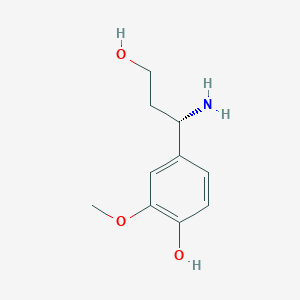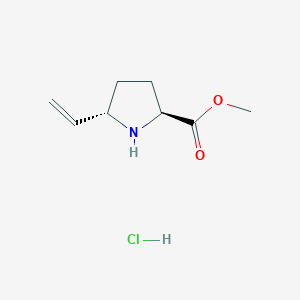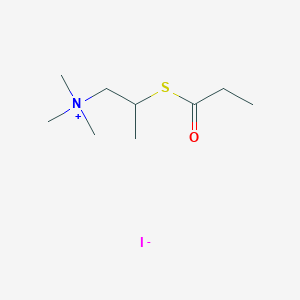
N,N,N-Trimethyl-2-(propanoylsulfanyl)propan-1-aminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propionyl-alpha-methylthiocholine iodide: is a chemical compound with the molecular formula C8H18INOS. It is a derivative of thiocholine, where the propionyl group is attached to the alpha position, and the methyl group is attached to the sulfur atom. This compound is often used in biochemical research, particularly in studies involving cholinesterase enzymes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of propionyl-alpha-methylthiocholine iodide typically involves the reaction of propionyl chloride with alpha-methylthiocholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods: Industrial production of propionyl-alpha-methylthiocholine iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Propionyl-alpha-methylthiocholine iodide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiocholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propionyl moiety can be reduced to form alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like acetone or acetonitrile.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Corresponding halides (e.g., propionyl-alpha-methylthiocholine chloride or bromide).
Wissenschaftliche Forschungsanwendungen
Chemistry: Propionyl-alpha-methylthiocholine iodide is used as a substrate in enzymatic assays to study the activity of cholinesterase enzymes. It helps in understanding the kinetics and inhibition mechanisms of these enzymes.
Biology: In biological research, this compound is used to investigate the role of cholinesterase enzymes in various physiological processes, including neurotransmission and muscle contraction.
Medicine: Propionyl-alpha-methylthiocholine iodide is used in the development of drugs targeting cholinesterase enzymes, which are implicated in diseases such as Alzheimer’s and myasthenia gravis.
Industry: In the industrial sector, this compound is used in the synthesis of other chemical intermediates and as a reagent in analytical chemistry.
Wirkmechanismus
Propionyl-alpha-methylthiocholine iodide exerts its effects by acting as a substrate for cholinesterase enzymes. The enzyme hydrolyzes the ester bond in the compound, releasing propionic acid and alpha-methylthiocholine. This reaction helps in studying the enzyme’s activity and inhibition. The molecular targets include acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system.
Vergleich Mit ähnlichen Verbindungen
- Acetylthiocholine iodide
- Butyrylthiocholine iodide
- Propionylthiocholine iodide
Comparison: Propionyl-alpha-methylthiocholine iodide is unique due to the presence of the alpha-methyl group, which can influence its interaction with cholinesterase enzymes. This structural difference can affect the compound’s hydrolysis rate and binding affinity compared to other thiocholine derivatives. For example, acetylthiocholine iodide lacks the propionyl group, making it a less bulky substrate for cholinesterase enzymes.
Eigenschaften
CAS-Nummer |
56594-86-6 |
|---|---|
Molekularformel |
C9H20INOS |
Molekulargewicht |
317.23 g/mol |
IUPAC-Name |
trimethyl(2-propanoylsulfanylpropyl)azanium;iodide |
InChI |
InChI=1S/C9H20NOS.HI/c1-6-9(11)12-8(2)7-10(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FWPAABYLOCCOBS-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(=O)SC(C)C[N+](C)(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


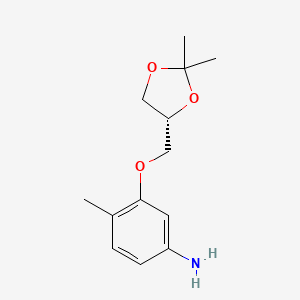
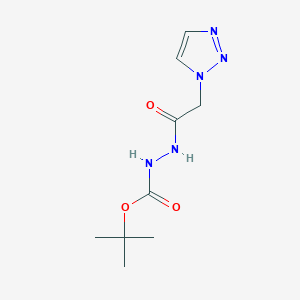
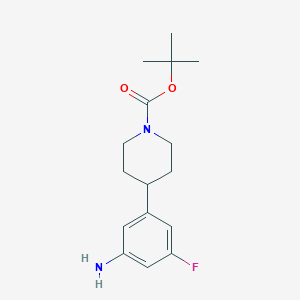
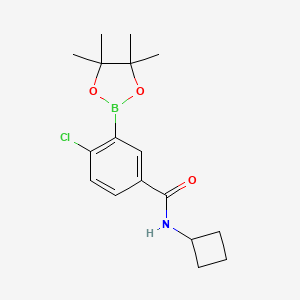
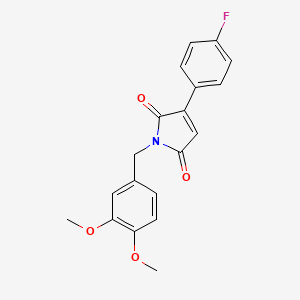
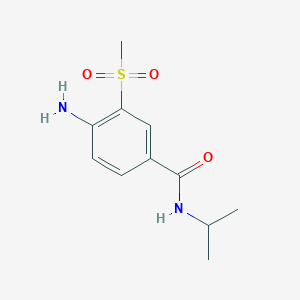
![(5E)-2-mercapto-5-[(5-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15339913.png)
![3-[6-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B15339917.png)
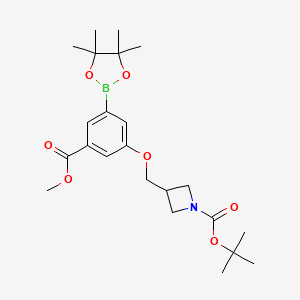
![1-Cyclohexanesulfonyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B15339923.png)
![3-[5-(Trifluoromethyl)-3-indolyl]-1-propanamine](/img/structure/B15339929.png)
